3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a tetrahydroquinazolinone core structure with an isopropyl group attached at the third position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of anthranilic acid derivatives with isopropylamine, followed by cyclization under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or toluene, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Quinazolinone: The parent compound with a similar core structure but without the isopropyl group.
2-Methylquinazolin-4-one: A derivative with a methyl group at the second position.
4-Hydroxyquinazoline: A compound with a hydroxyl group at the fourth position.
Uniqueness: 3-(Propan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-propan-2-yl-1,4-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(2)13-7-9-5-3-4-6-10(9)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRBQIBXQVTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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